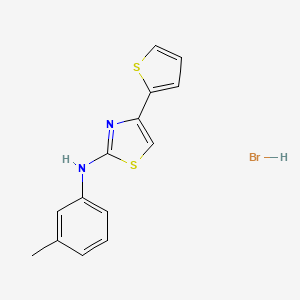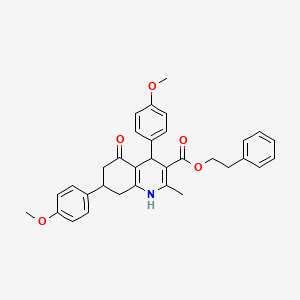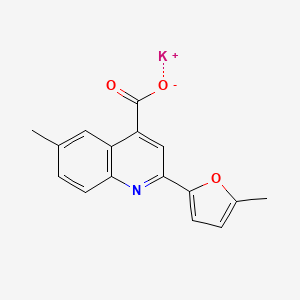![molecular formula C21H22N2O5 B5159442 methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5159442.png)
methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, also known as MDPV, is a synthetic cathinone and a potent psychostimulant drug. It belongs to the class of psychoactive substances known as synthetic cathinones, which are chemically similar to the natural stimulant cathinone found in the khat plant. MDPV has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, it has also been studied for its potential therapeutic applications.
作用機序
Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in regulating mood, reward, and attention. By blocking the reuptake of these neurotransmitters, methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate increases their levels in the brain, leading to euphoria, increased energy, and improved focus. However, prolonged use of methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate can lead to neurotoxicity and other adverse effects.
Biochemical and Physiological Effects
methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been found to increase the levels of dopamine and norepinephrine in the brain, leading to euphoria, increased energy, and improved focus. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and other health problems. Prolonged use of methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate can lead to neurotoxicity and other adverse effects, including psychosis, seizures, and addiction.
実験室実験の利点と制限
Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has several advantages as a research tool, including its potent psychostimulant effects and its ability to increase the levels of dopamine and norepinephrine in the brain. However, its potential for abuse and neurotoxicity limit its use in laboratory experiments. Moreover, the lack of standardized dosing and administration protocols makes it difficult to compare results across studies.
将来の方向性
Further research is needed to determine the safety and efficacy of methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate as a medication for ADHD and depression. Additionally, more studies are needed to understand the long-term effects of methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate on the brain and body, as well as its potential for addiction and abuse. Finally, the development of more selective and safer reuptake inhibitors could lead to the discovery of new medications for a range of psychiatric and neurological disorders.
合成法
Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is synthesized from the precursor compound piperonal, which is obtained from natural sources or synthesized from other starting materials. The synthesis involves several steps, including the conversion of piperonal to 3,4-methylenedioxyphenyl-2-nitropropene, reduction of the nitro group to an amino group, and subsequent reaction with ethyl bromide to form the final product, methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate.
科学的研究の応用
Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been studied for its potential therapeutic applications, particularly as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in regulating mood and attention. However, further research is needed to determine its safety and efficacy as a medication.
特性
IUPAC Name |
methyl 4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-17-9-3-14(4-10-17)11-12-22-18-13-19(24)23(20(18)25)16-7-5-15(6-8-16)21(26)28-2/h3-10,18,22H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQMGFISPRJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)




![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5159453.png)